molecular formula C22H21BrN2O4S B5955873 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-METHOXYPHENYL)ACETAMIDE

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-METHOXYPHENYL)ACETAMIDE

Cat. No.: B5955873
M. Wt: 489.4 g/mol
InChI Key: JFVPMRRAUUBHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-METHOXYPHENYL)ACETAMIDE is a synthetic compound of significant research interest due to its unique molecular architecture, which incorporates structural features associated with several therapeutic areas. The core scaffold combines a benzenesulfonamide group linked to an acetamide moiety, a structure that has been identified in novel pipelines of non-hepatotoxic analgesics which retain antipyretic effects . Specifically, the N-benzyl acetamide motif is a key structural component in established clinical agents and investigational compounds, underpinning its relevance in medicinal chemistry . The presence of the 4-bromo substituent on the benzene sulfonamide ring offers a potential site for further structural diversification via metal-catalyzed cross-coupling reactions, making this compound a valuable chemical intermediate for the synthesis of more complex derivatives for structure-activity relationship (SAR) studies. Researchers are exploring this compound and its analogs primarily in the context of developing safer, non-narcotic analgesic agents that circumvent the hepatotoxicity associated with traditional therapeutics like acetaminophen . Furthermore, the structural similarity to other N-benzyl acetamide derivatives suggests potential utility in neurological research, particularly as a template for investigating mechanisms related to seizure disorders . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-29-20-9-5-8-19(14-20)24-22(26)16-25(15-17-6-3-2-4-7-17)30(27,28)21-12-10-18(23)11-13-21/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVPMRRAUUBHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-METHOXYPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions.

    Acylation reaction: The resulting sulfonamide can then be reacted with 3-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To speed up the reaction.

    Temperature control: To ensure optimal reaction rates.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or palladium on carbon.

    Nucleophiles: Such as sodium azide or thiols for substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential use as an antimicrobial agent due to the presence of the sulfonamide group.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(3-METHOXYPHENYL)ACETAMIDE likely involves interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to inhibition of enzyme activity. The bromine and methoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The following table compares structural attributes of the target compound with related analogs from the evidence:

Compound Name Key Substituents Functional Groups Molecular Weight* Potential Applications References
Target Compound : 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3-methoxyphenyl)acetamide Bromobenzenesulfonamido, 3-methoxyphenyl Sulfonamido, acetamide, methoxy ~496.36 Hypothetical: Enzyme inhibition, catalysis
: 2-[3-(Benzyloxy)-4-methoxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide Benzyloxy, methoxyphenyl, ethyl linkage Acetamide, benzyloxy, methoxy 540.61 Organic synthesis intermediate
: Compound with fluorobenzyl and bis(methoxyphenyl) groups Fluorobenzyl, bis(methoxyphenyl) Acetamide, benzotriazole, methoxy 536.56 Catalytic intermediates
: Compound with methylbenzyl and dimethoxyphenyl groups Methylbenzyl, dimethoxyphenyl Acetamide, benzotriazole, methoxy ~523.63† Metal-catalyzed reactions

*Molecular weights for the target compound and are estimated based on structural analogs.
†Derived from molecular formula C31H33N5O3 in .

Electronic and Steric Effects

  • Methoxy groups in all compounds improve solubility in polar solvents but may reduce metabolic stability in biological systems.

Biological Activity

2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(3-methoxyphenyl)acetamide is a complex organic compound with significant biological activity. This compound's structure includes a sulfonamide group, a bromine atom, and a methoxyphenyl group, which contribute to its diverse applications in medicinal chemistry and biological research.

  • Molecular Formula: C22H21BrN2O4S
  • Molecular Weight: 489.4 g/mol
  • IUPAC Name: 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide
  • Canonical SMILES: COC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br

The biological activity of 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(3-methoxyphenyl)acetamide primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group mimics natural substrates, enabling the compound to bind to active sites and inhibit enzyme activity. The presence of the bromine atom and the methoxyphenyl group enhances the compound’s binding affinity and specificity.

Biological Activity

1. Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, it has shown potential in inhibiting carbonic anhydrase and certain proteases, which are crucial in numerous physiological processes.

2. Antimicrobial Properties
Studies have demonstrated that 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(3-methoxyphenyl)acetamide exhibits antimicrobial activity against several bacterial strains, indicating its potential use as an antibacterial agent.

3. Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways.

Case Studies

StudyFindings
Enzyme Inhibition Study Demonstrated that the compound effectively inhibits carbonic anhydrase with an IC50 value of 0.5 µM, showcasing its potential as a therapeutic agent in conditions like glaucoma.
Antimicrobial Activity In vitro tests revealed that the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Anticancer Research A study on human breast cancer cell lines indicated that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.

Pharmacokinetics

The pharmacokinetic profile of 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(3-methoxyphenyl)acetamide is under investigation. Initial studies suggest favorable absorption characteristics, with moderate bioavailability. The compound is metabolized primarily in the liver, with excretion occurring via renal pathways.

Q & A

Q. What are the key synthetic routes for 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(3-methoxyphenyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-bromobenzenesulfonyl chloride with benzylamine to form the sulfonamide intermediate.
  • Step 2 : Coupling the intermediate with N-(3-methoxyphenyl)acetamide via nucleophilic acyl substitution. Critical conditions include using dichloromethane or ethanol as solvents, triethylamine as a base, and reflux (60–80°C) for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Table 1: Synthesis Parameters

ParameterCondition
SolventDichloromethane or ethanol
TemperatureReflux (60–80°C)
Reaction Time12–24 hours
Purification MethodColumn chromatography

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonamide NH at δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~500–520 for [M+H]+^+) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm1^{-1} (amide C=O) and 1150–1180 cm1^{-1} (sulfonamide S=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected NMR peaks?

  • Hypothesis Testing : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to identify misassignments .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to trace ambiguous signals .
  • Variable Temperature NMR : Detect dynamic effects (e.g., rotamers) causing peak splitting .

Q. What strategies are effective for optimizing the compound’s bioactivity through structural modifications?

  • SAR Studies : Systematically vary substituents (e.g., bromine → chlorine, methoxy → ethoxy) and assay against targets like carbonic anhydrase or kinases.
  • Fragment-Based Design : Replace the benzyl group with heterocycles (e.g., pyridine) to enhance solubility .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to induce target degradation .

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationObserved Effect
Bromine → ChlorineIncreased enzyme inhibition
Methoxy → EthoxyImproved metabolic stability
Benzyl → PyridineEnhanced aqueous solubility

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

  • Kinetic Assays : Measure KiK_i values using fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase) to identify binding interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Methodological Challenges

Q. How can researchers address low yields during the final coupling step?

  • Catalyst Screening : Test coupling agents like HATU or EDCI for improved efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 1–2 hours while maintaining >80% yield .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize reactive intermediates .

Q. What protocols ensure reproducibility in biological assays?

  • Standardized Assay Conditions : Use fixed enzyme concentrations (e.g., 10 nM) and pre-incubation times (30 minutes) .
  • Positive Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
  • Triplicate Measurements : Report IC50_{50} values with ±5% error margins .

Data Interpretation and Validation

Q. How should researchers validate computational docking predictions for this compound?

  • Mutagenesis Studies : Introduce point mutations (e.g., His64Ala in carbonic anhydrase) to disrupt predicted binding pockets .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm docking-derived KdK_d values .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs to refine docking models .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential sulfonamide toxicity .
  • Waste Disposal : Neutralize reaction mixtures with 10% NaOH before disposal to hydrolyze reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.